molecular formula C10H14O2 B3434183 Hexahydro-1,8(2H,5H)-naphthalenedione CAS No. 83406-40-0

Hexahydro-1,8(2H,5H)-naphthalenedione

Cat. No. B3434183
CAS RN: 83406-40-0
M. Wt: 166.22 g/mol
InChI Key: MCGBZBIVNKGHNY-UHFFFAOYSA-N
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Description

Hexahydro-1,8(2H,5H)-naphthalenedione is a chemical compound that has gained significant attention in medicinal chemistry and drug discovery research . This versatile building block offers a unique molecular structure that serves as a valuable precursor for the synthesis of diverse chemical scaffolds .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one study discussed the synthesis and characterization of 9-(4-nitrophenyl)3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and its methoxyphenyl derivative .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . For example, one study reported that 9-(4-Nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione crystallizes in orthorhombic space group P212121 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For instance, one study investigated the reaction of ˙H, ˙OH, O˙− and specific one-electron oxidants with 3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-(1,8) (2H,5H)-acridinedione .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . For example, the neutral form of a related compound, acridinedione dye, shows an absorption at 400 nm and emits at 463 nm .

Scientific Research Applications

Hexahydro-1,8(2H,5H)-naphthalenedione has been studied extensively in the scientific community due to its unique properties and potential applications. This compound has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and agrochemicals. This compound has also been studied for its potential use as an antioxidant, a radical scavenger, and an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of Hexahydro-1,8(2H,5H)-naphthalenedione is not yet fully understood. However, it is believed that this compound may act as a radical scavenger, which means that it can scavenge free radicals, which are highly reactive molecules that can cause damage to cells and tissues. It is also believed that this compound may act as an antioxidant, which means that it can reduce oxidative stress, which is a condition caused by an imbalance between the production of free radicals and the body’s ability to neutralize them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory effects in animal models. In addition, this compound has been shown to have cytotoxic effects in cancer cells, as well as anti-diabetic effects in diabetic animal models. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Hexahydro-1,8(2H,5H)-naphthalenedione in laboratory experiments is that it is a relatively stable compound, which means that it can be stored and used for a long period of time. In addition, this compound is a relatively non-toxic compound, which means that it can be used safely in laboratory experiments. However, this compound is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

The potential future applications of Hexahydro-1,8(2H,5H)-naphthalenedione are vast. This compound could be used in the development of new drugs to treat various diseases, such as cancer, diabetes, and Alzheimer’s disease. This compound could also be used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and agrochemicals. In addition, this compound could be used as an antioxidant and radical scavenger in food products, cosmetics, and personal care products. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.

properties

IUPAC Name

2,3,4,4a,5,6,7,8a-octahydronaphthalene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGBZBIVNKGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(=O)C2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901143
Record name NoName_215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83406-40-0
Record name Hexahydro-1,8(2H,5H)-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83406-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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